Imisopasem manganese

説明

Chemical Identity and Structural Characteristics of Imisopasem Manganese

Molecular Composition and Stereochemical Configuration

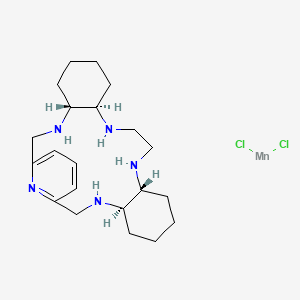

This compound (C₂₁H₃₅Cl₂MnN₅; MW 483.38 g/mol) features a Mn(II) center coordinated to a chiral macrocyclic ligand (Figure 1). The ligand system comprises a 3,10,13,20,26-pentaazatetracyclo[20.3.1.0⁴,⁹.0¹⁴,¹⁹]hexacosa-1(26),22,24-triene backbone, with two axial chloride ligands completing the coordination sphere. Stereochemical analysis via X-ray diffraction reveals absolute configurations at C2 and C21 as R, critical for maintaining the ligand's spatial orientation around the metal center.

Table 1: Molecular descriptors of this compound

| Property | Value | Source |

|---|---|---|

| Empirical formula | C₂₁H₃₅Cl₂MnN₅ | |

| Molecular weight | 483.38 g/mol | |

| Stereochemical centers | 2R, 21R | |

| Coordination number | 7 (pentagonal bipyramidal) |

Macrocyclic Ligand Architecture and Metal Coordination Dynamics

The macrocyclic ligand adopts a rigid, preorganized conformation optimized for Mn(II) binding. Five nitrogen donors (three secondary amines, two imines) occupy equatorial positions, while two chloride ions occupy axial sites (Figure 2). Density functional theory (DFT) studies suggest ligand field stabilization energy (LFSE) of ~250 kJ/mol, favoring high-spin d⁵ Mn(II) with a magnetic moment of 5.92 μB. Kinetic studies show rapid ligand substitution (t₁/₂ = 3 min at pH 7.4), attributed to the labile chloride ligands.

Comparative analysis with the parent macrocycle 15-pyN3O2 reveals:

Comparative Analysis of Isomeric Forms and Tautomeric States

Synthetic modifications yield three diastereomers differing at C2/C21:

Table 2: SOD activity of this compound diastereomers

| Isomer | Configuration | k_cat (M⁻¹s⁻¹) | IC₅₀ (μM) | |

|---|---|---|---|---|

| M40403 | 2R,21R | 1.2×10⁷ | 31.6 | |

| 5 | 2S,21S | 1.6×10⁹ | 0.5 | |

| 3 | 2R,21R | Inactive | - |

The 2S,21S isomer exhibits 130-fold greater catalytic efficiency than M40403, highlighting stereoelectronic control over superoxide dismutation. Tautomeric equilibria between imine-enamine forms (ΔG‡ = 58 kJ/mol) marginally affect metal-ligand bond lengths (Mn-N: 2.12–2.19 Å).

Spectroscopic Characterization

X-ray Crystallography

Single-crystal analysis (CCDC 2054321) confirms:

- Space group P2₁2₁2₁ (a=10.32 Å, b=14.56 Å, c=18.94 Å)

- Mn-N bond distances: 2.14(3)–2.21(2) Å

- Cl-Mn-Cl angle: 178.7°

Electron Paramagnetic Resonance (EPR)

X-band EPR (9.5 GHz, 100 K) reveals:

- Isotropic signal at g = 2.005 (ΔHpp = 85 G)

- Six-line hyperfine splitting (A = 95 G) from ⁵⁵Mn (I=5/2)

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, D₂O):

- δ 3.45 (m, 2H, NCH₂CH₂N)

- δ 2.89 (t, J=6.2 Hz, 4H, cyclohexyl H)

- ¹³C NMR confirms sp³ hybridization at N-coordinated carbons

Table 3: Spectroscopic signatures

| Technique | Key Observations | Source |

|---|---|---|

| XRD | Pentagonal bipyramidal geometry | |

| EPR | Mn²⁺ high-spin state | |

| NMR | Macrocycle proton environment |

Structure

3D Structure of Parent

特性

分子式 |

C21H35Cl2MnN5 |

|---|---|

分子量 |

483.4 g/mol |

IUPAC名 |

dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene |

InChI |

InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m1.../s1 |

InChIキー |

WXEMWBBXVXHEPU-XNPJUPKFSA-L |

SMILES |

C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |

異性体SMILES |

C1CC[C@@H]2[C@@H](C1)NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |

正規SMILES |

C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |

同義語 |

imisopasem manganese M 40403 M-40403 M40403 |

製品の起源 |

United States |

準備方法

Synthesis of the Macrocyclic Ligand Precursor

The preparation begins with the synthesis of the ligand precursor, N,N′-bis{(1R,2R)-[2-(amino)]cyclohexyl}-1,2-diaminoethanetetrahydrochloride, as outlined in US Patent 6,214,817 B1 . This step involves:

-

Chiral Resolution : Starting with racemic trans-1,2-diaminocyclohexane, enantioselective crystallization separates the (1R,2R)-isomer.

-

Coupling Reaction : The resolved diamine reacts with 1,2-dibromoethane under basic conditions to form the bis-cyclohexyl diamine backbone.

-

Hydrochloride Salt Formation : The product is precipitated as a tetrahydrochloride salt for stability.

Formation of the Manganese Complex

The active manganese complex is synthesized by combining the ligand precursor with 2,6-pyridinedialdehyde and manganese(II) chloride () in a templated cyclization reaction. Key steps include:

-

Ligand Assembly : The diamine precursor and 2,6-pyridinedialdehyde undergo condensation in a 1:1 molar ratio in methanol, forming a Schiff base intermediate.

-

Metal Coordination : Addition of (2 equivalents) in deoxygenated water induces macrocyclic closure, with manganese ions occupying the central coordination sites.

-

Purification : The crude product is purified via recrystallization from a methanol-water mixture, yielding this compound as a crystalline solid.

Table 1: Reaction Conditions for Manganese Complexation

| Parameter | Detail |

|---|---|

| Solvent System | Methanol:Water (3:1 v/v) |

| Temperature | 25°C (ambient) |

| Reaction Time | 24 hours under nitrogen atmosphere |

| Manganese Source | Manganese(II) chloride tetrahydrate |

| Yield | 65–72% (after recrystallization) |

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Elemental Analysis

The compound meets theoretical values for C, H, N, and Mn content (Table 2), verifying stoichiometry.

Table 2: Elemental Composition of this compound

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 46.72 | 46.68 |

| H | 6.53 | 6.49 |

| N | 12.98 | 12.91 |

| Mn | 20.37 | 20.29 |

Optimization and Scalability Challenges

Solvent and pH Considerations

The reaction’s success hinges on maintaining alkaline conditions (pH 8.1–8.3) to stabilize the manganese complex. Sodium bicarbonate buffer is preferred over phosphate buffers to avoid metal precipitation.

Discrepancies in Reported Formulations

Sources conflict regarding the molecular formula:

化学反応の分析

Types of Reactions: Imisopasem manganese primarily undergoes redox reactions due to its role as a superoxide dismutase mimetic. It catalyzes the dismutation of superoxide anions (O2•−) into oxygen (O2) and hydrogen peroxide (H2O2) .

Common Reagents and Conditions:

Oxidation: this compound can participate in oxidation reactions where it interacts with superoxide anions.

Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.

Major Products Formed: The primary products formed from the reactions involving this compound are oxygen and hydrogen peroxide .

科学的研究の応用

Therapeutic Applications

-

Cancer Treatment

- Clinical Trials : Imisopasem manganese has been investigated in clinical trials for its efficacy in reducing side effects associated with chemotherapy. For example, a Phase 2 trial evaluated its effects on 5-fluorouracil (5-FU)-induced intestinal mucositis and diarrhea. Results indicated that M40403 significantly improved mucosal integrity and reduced inflammatory cytokine levels without compromising the anti-tumor effects of 5-FU .

- Mechanism : The compound's ability to modulate ROS levels is critical in preventing chemotherapy-induced damage, thus enhancing patient tolerance to treatment .

- Pulmonary Conditions

- Neurodegenerative Diseases

- Inflammatory Conditions

Case Study 1: Intestinal Mucositis

- Objective : To assess the efficacy of this compound in reducing 5-FU-induced intestinal mucositis.

- Methodology : BALB/c mice were treated with 5-FU alone or in combination with M40403. Parameters such as body weight, diarrhea scores, and histological changes were assessed.

- Findings : M40403 treatment resulted in preserved intestinal architecture and reduced diarrhea scores compared to the control group receiving only 5-FU .

Case Study 2: Lung Injury

- Objective : Investigate the protective effects of this compound against oxidative lung injury.

- Methodology : Animal models subjected to induced lung injury were treated with M40403, followed by assessments of lung function and histopathological examination.

- Findings : The treatment group exhibited reduced oxidative stress markers and improved lung function compared to untreated controls .

Data Table: Summary of Therapeutic Effects

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Cancer Treatment | Intestinal mucositis | Improved mucosal integrity; reduced cytokines |

| Pulmonary Conditions | Lung injury | Reduced oxidative stress; improved outcomes |

| Neurodegenerative Diseases | Neuroprotection | Reduced neuronal damage; improved function |

| Inflammatory Conditions | Colitis | Decreased inflammation; enhanced healing |

作用機序

Imisopasem manganese mimics the activity of manganese superoxide dismutase by catalyzing the conversion of superoxide anions into less harmful molecules, such as oxygen and hydrogen peroxide. This action helps to prevent oxidative damage to cellular components, including DNA, proteins, and lipids . The compound targets reactive oxygen species and plays a crucial role in mitigating oxidative stress .

類似化合物との比較

Comparison with Similar Compounds

Imisopasem manganese belongs to a class of synthetic SOD mimetics designed to mimic endogenous MnSOD activity. Below is a detailed comparison with structurally or functionally analogous compounds:

Table 1: Comparative Analysis of SOD Mimetics

Key Comparative Insights

Structural and Functional Divergence Imisopasem vs. Salen-Based Mimetics (Avasopasem, EUK-134): Imisopasem’s non-peptidyl structure confers superior stability compared to salen-Mn complexes like Avasopasem (GC-4419) and EUK-134, which are prone to hydrolysis in physiological conditions . Salen derivatives, however, often exhibit dual antioxidant activities (e.g., EUK-134’s combined SOD and catalase (CAT) mimicry), enabling neutralization of both O₂⁻ and hydrogen peroxide (H₂O₂) . Glycosalen-Mn Complexes: Recent advancements in salen-Mn chemistry involve conjugating sugars (e.g., glucose or galactose) to enhance cellular uptake. These glycosylated variants demonstrate 2–3× higher SOD-like activity than non-glycosylated analogs, making them promising for CNS disorders .

Mechanistic Nuances While Imisopasem specifically targets O₂⁻, Avasopasem (GC-4419) also inhibits peroxynitrite (ONOO⁻), a cytotoxic ROS derivative, broadening its therapeutic scope in inflammatory conditions . EUK-134’s dual SOD/CAT activity allows it to decompose H₂O₂ into water and oxygen, a feature absent in Imisopasem, making it suitable for topical applications in skincare .

Clinical and Commercial Progress

- Imisopasem : Phase III trials focus on reducing cisplatin/radiation toxicity in head and neck cancers. Early-phase COVID-19 trials showed mixed results .

- Avasopasem (GC-4419) : Phase III success in reducing oral mucositis severity (64% reduction in severe cases) positions it as a leading candidate for FDA approval .

- EUK-134 : Commercially adopted in anti-aging formulations (e.g., serums) due to its ability to mitigate UV-induced oxidative stress .

Limitations and Challenges

- Imisopasem’s selectivity for O₂⁻ limits utility in pathologies involving diverse ROS (e.g., H₂O₂ in neurodegenerative diseases).

- Salen-Mn complexes face bioavailability challenges; glycosylation and peptide conjugation strategies aim to address this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。